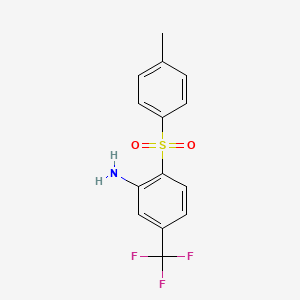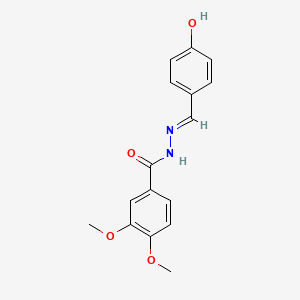
3-(5-Methyltetrazol-2-yl)adamantan-1-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Methyltetrazol-2-yl)adamantan-1-amine;hydrochloride is a novel organic compound that has garnered significant attention among researchers. This compound is characterized by its unique structure, which combines an adamantane core with a tetrazole ring, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methyltetrazol-2-yl)adamantan-1-amine typically involves the reaction of adamantane derivatives with tetrazole precursors. One common method includes the use of palladium-based catalysts and triphenylphosphines to facilitate the Heck alkylation of 1-bromomethyl-adamantane with 1,3-pentadiene . This reaction is carried out using tetrakis(triphenylphosphine)palladium as a catalyst.
Industrial Production Methods
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and scaling up the synthesis process. The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
化学反応の分析
Types of Reactions
3-(5-Methyltetrazol-2-yl)adamantan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include palladium-based catalysts, triphenylphosphines, and various oxidizing and reducing agents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups onto the tetrazole ring .
科学的研究の応用
3-(5-Methyltetrazol-2-yl)adamantan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of various functional adamantane derivatives.
Biology: Investigated for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for antiviral and neuroprotective agents.
Industry: Utilized in the development of high-energy fuels, thermally stable polymers, and other advanced materials
作用機序
The mechanism of action of 3-(5-Methyltetrazol-2-yl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring is known for its stability in metabolic processes and low toxicity, making it a valuable pharmacophore. The compound’s effects are mediated through its interaction with various enzymes and receptors, which can lead to antiviral and neuroprotective activities .
類似化合物との比較
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza viruses.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective properties.
Uniqueness
3-(5-Methyltetrazol-2-yl)adamantan-1-amine stands out due to its unique combination of an adamantane core and a tetrazole ring. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications .
特性
IUPAC Name |
3-(5-methyltetrazol-2-yl)adamantan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5.ClH/c1-8-14-16-17(15-8)12-5-9-2-10(6-12)4-11(13,3-9)7-12;/h9-10H,2-7,13H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCZWMYGCXTNHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)C23CC4CC(C2)CC(C4)(C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Ethyl-6-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}pyrimidine](/img/structure/B2548926.png)
![N-Ethyl-6-methyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2548927.png)
![(3R,5S)-5-[(tert-Butyloxycarbonylamino)methyl]pyrrolidine-3-ol](/img/structure/B2548928.png)


![1-[3-(Dimethylamino)propyl]-3-methylimidazolidin-2-one](/img/structure/B2548935.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-hydroxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2548936.png)
![7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]non-1-ene-2-carboxylic acid](/img/structure/B2548937.png)
![10-(3,4-dimethylphenyl)-6-ethoxy-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2548939.png)
![N-(4-chlorophenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2548940.png)
![2-chloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2548942.png)

![Methyl 3-benzyl-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2548947.png)

